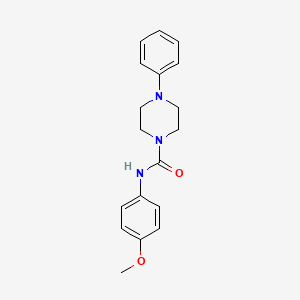![molecular formula C18H18N2O2 B5783046 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, commonly known as MBP, is a synthetic compound that has been widely used in scientific research. MBP belongs to the family of benzoxazole derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Aplicaciones Científicas De Investigación
MBP has been extensively used in scientific research as a tool to investigate the role of certain proteins and enzymes in various biological processes. For example, MBP has been used to study the function of a protein called PARP-1, which is involved in DNA repair and cell death. MBP has also been used to investigate the role of enzymes such as caspases in apoptosis, or programmed cell death. In addition, MBP has been used to study the effects of certain drugs or natural compounds on cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of MBP is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cellular signaling pathways. For example, MBP has been reported to inhibit the activity of PARP-1, which is involved in DNA repair and cell death. MBP has also been reported to activate caspases, which are involved in apoptosis. In addition, MBP has been reported to modulate the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
MBP has been reported to exhibit a wide range of biochemical and physiological effects. For example, MBP has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. MBP has also been reported to modulate the activity of certain enzymes such as caspases, PARP-1, and transcription factors. In addition, MBP has been reported to affect the expression of certain genes that are involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBP has several advantages for lab experiments. For example, MBP is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. MBP is also relatively inexpensive compared to other compounds that are used in scientific research. However, there are also some limitations to the use of MBP in lab experiments. For example, MBP has relatively low solubility in water, which can make it difficult to use in certain assays. In addition, MBP has relatively low potency compared to other compounds that are used in scientific research, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for the use of MBP in scientific research. For example, MBP could be used to investigate the role of certain proteins and enzymes in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. MBP could also be used to develop new drugs or natural compounds that target specific cellular signaling pathways. In addition, MBP could be used to investigate the effects of certain environmental toxins or pollutants on cellular signaling pathways. Overall, the use of MBP in scientific research has the potential to contribute to our understanding of the mechanisms that underlie various biological processes and diseases.
Métodos De Síntesis
The synthesis of MBP involves the reaction between 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product, MBP. The purity of MBP can be increased by recrystallization from an appropriate solvent.
Propiedades
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-5-6-13(12(14)3)18-20-15-10-11(2)8-9-16(15)22-18/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKIJDQULYMHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)
![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5782971.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)
![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)

![1-phenyl-5-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-1H-tetrazole](/img/structure/B5783020.png)


![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![3-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5783055.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)